N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazinone derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyrazin-3-one core. Key structural features include:
- A pyrrolidin-1-yl substituent at position 8 of the triazolopyrazine ring, which introduces a cyclic amine moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-28-14-9-13(10-15(11-14)29-2)21-16(26)12-25-19(27)24-8-5-20-17(18(24)22-25)23-6-3-4-7-23/h5,8-11H,3-4,6-7,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIKKIISYCUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251707-37-5 |
| Molecular Formula | C19H22N6O4 |
| Molecular Weight | 398.4 g/mol |
The biological activity of this compound is primarily attributed to its structural features, particularly the incorporation of a triazole moiety and a pyrrolidine ring. These components are known to enhance interaction with biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring has been shown to provide resistance to enzymatic degradation, making it a favorable candidate for drug development .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrazole have shown efficacy against BRAF(V600E) and EGFR mutations in cancer models .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in various studies. Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate bacterial membranes .
Case Study 1: Antitumor Efficacy
A study involving the evaluation of pyrazole derivatives showed that compounds structurally related to this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin when used in combination therapies .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound could inhibit the production of TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Chemical Profile
The compound features a complex molecular structure that includes a triazole and a pyrrolidine moiety, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method used in these studies revealed promising results, suggesting that modifications to the compound could enhance its efficacy against resistant strains .
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological applications of this compound. Its structural components suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Compounds with similar pyrrolidine structures have been studied for their effects on cognitive functions and mood regulation .
Synthesis and Characterization
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized product.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available precursors that undergo nucleophilic substitution reactions.
- Reaction Conditions : Controlled conditions are maintained to ensure high yields and purity.
- Characterization Techniques :
- NMR : Used for determining the molecular structure.
- MS : Confirms molecular weight.
- IR : Identifies functional groups present in the compound.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Mahatma Gandhi University evaluated the anticancer properties of various derivatives of similar compounds. The results indicated that specific modifications in the structure led to enhanced cytotoxicity against ovarian cancer cells compared to standard treatments .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of related compounds showed significant activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound shares its triazolopyrazinone core with analogs but differs in substituents, which critically influence physicochemical and pharmacological properties. Below is a detailed comparison with a closely related compound from the evidence:
Impact of Substituents on Properties
- Pyrrolidin-1-yl vs. The 3,5-dimethylphenoxy group in the analog increases lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility .
- Acetamide Aryl Groups: The 3,5-dimethoxyphenyl moiety in the target compound provides two electron-donating methoxy groups, which may improve binding affinity to polar targets (e.g., enzymes with aromatic pockets).
Hypothetical Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
